N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a 5-methyl-1,3,4-thiadiazole-2-sulfanyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent may influence target binding via hydrophobic interactions. The thiadiazole ring contributes to π-stacking and hydrogen bonding, common in kinase inhibitors and cytotoxic agents .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3OS2/c1-6-18-19-11(22-6)21-5-10(20)17-7-2-3-9(13)8(4-7)12(14,15)16/h2-4H,5H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFVOBRCHBLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides a detailed review of its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 435.8 g/mol. The compound features a trifluoromethyl group and a thiadiazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The presence of the thiadiazole ring enhances its ability to inhibit various enzymes and receptors associated with cancer progression.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of cancer cells.
- Receptor Modulation : It can modulate receptor activity that is crucial for cell signaling in cancer growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.
Case Studies
- Alam et al. (2020) reported that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxicity against several human cancer cell lines:
- Aliabadi et al. (2013) synthesized related thiadiazole derivatives and tested them against prostate (PC3), breast (MDA), and glioblastoma (U87) cell lines:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Effects : Variations in the substituents on the thiadiazole ring significantly affect cytotoxic potency.
- Functional Group Positioning : The position of the trifluoromethyl and chloro groups plays a critical role in enhancing binding affinity to biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
a) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Activity : Demonstrated IC₅₀ values of 12–18 μM against MDA (breast), PC3 (prostate), and U87 (glioblastoma) cell lines .
b) 2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
- Structure: 4-Chlorophenoxy group instead of 4-chloro-3-trifluoromethylphenyl.
- Activity: Not explicitly reported, but phenoxy groups typically enhance membrane permeability.
- Comparison: The phenoxy linker may alter pharmacokinetics, favoring passive diffusion over active transport mechanisms seen in chloro-trifluoromethylphenyl derivatives .
c) Compound 3B3-031869 (N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetamide)
Variations in the Thiadiazole Moiety
a) N-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Structure: Amino group on thiadiazole instead of methyl.
- Activity: Amino groups increase hydrogen bonding but may reduce metabolic stability.
- Comparison : The methyl group in the target compound improves lipophilicity and resistance to enzymatic degradation .
b) 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5k)
- Structure : Benzooxazole-thio linker and 3-trifluoromethylphenyl group.
- Activity : Reported IC₅₀ of 3.2 μM against neuroblastoma cells.
Cytotoxicity and Mechanism of Action
Pharmacokinetic Considerations
- Lipophilicity: The 4-chloro-3-trifluoromethylphenyl group increases logP compared to non-halogenated analogs, enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life versus amino- or hydroxy-substituted thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
